5-Ethyloxolan-3-one

Description

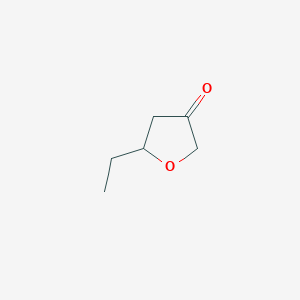

5-Ethyloxolan-3-one (CAS 1262518-57-9) is a five-membered heterocyclic compound belonging to the oxolane (tetrahydrofuran) family. Its structure consists of an oxygen-containing ring with a ketone group at position 3 and an ethyl substituent at position 5. The molecular formula is C₆H₁₀O₂, and it has a molecular weight of 114.14 g/mol.

Properties

IUPAC Name |

5-ethyloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6-3-5(7)4-8-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJJPKGXWJSOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyloxolan-3-one can be synthesized through various methods, including the oxidation of alkenes and the cyclization of hydroxy acids. One common method involves the oxidation of 5-ethyl-2-pentenoic acid using a suitable oxidizing agent such as potassium permanganate or osmium tetroxide .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-ethyl-2-pentenoic acid followed by cyclization. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or osmium tetroxide in an aqueous solution.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 5-ethyl-2-pentenoic acid.

Reduction: 5-ethyl-2-pentanol.

Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Ethyloxolan-3-one serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of derivatives that can be utilized in further chemical reactions.

Biology

Research has indicated that this compound plays a role in microbial metabolism. It is being studied as a potential biomarker for certain microbial activities, which could provide insights into ecological and environmental processes.

Medicine

The compound is under investigation for its therapeutic properties, particularly:

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways.

- Antimicrobial Activity : Research indicates that it can inhibit certain enzymes involved in microbial metabolism, demonstrating potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| Compound A | 64 | 128 |

| Compound B | 128 | 512 |

| Compound C | Not Active | Not Active |

Industry

In the flavor and fragrance industry, this compound is valued for its pleasant aroma. Its applications extend to food additives and perfumery, where it enhances sensory experiences.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of synthesized derivatives of this compound, several compounds were tested against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations indicating effective inhibition of bacterial growth .

Case Study 2: Biological Activity Assessment

Another study focused on the biological activity of this compound derivatives highlighted their potential in treating infections caused by resistant strains of bacteria. The research demonstrated that modifications to the oxolane ring could enhance antimicrobial effectiveness while reducing toxicity to human cells .

Mechanism of Action

The mechanism of action of 5-Ethyloxolan-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects. Additionally, it can modulate inflammatory pathways, leading to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between 5-Ethyloxolan-3-one and analogous heterocyclic compounds:

Detailed Analysis

This compound vs. 5-Acetylthiolan-3-one

- Structural Differences :

- This compound contains an oxygen atom in the ring, while 5-acetylthiolan-3-one replaces oxygen with sulfur (thiolan).

- The acetyl group in the thiolan derivative introduces additional polarity and reactivity compared to the ethyl group in the oxolane analog.

- Functional Implications: Sulfur’s electronegativity and larger atomic size may enhance nucleophilic reactivity in thiolan derivatives, making them suitable for catalysis or organometallic reactions.

This compound vs. 5-Chloro-2-methyl-4-isothiazolin-3-one

- Structural Differences: The isothiazolinone ring includes both sulfur and nitrogen, with a chlorine substituent increasing electrophilicity. The oxolane derivative lacks nitrogen and halogen atoms, reducing its biocidal activity.

- Functional Implications: Chlorine and nitrogen in isothiazolinone contribute to its broad-spectrum antimicrobial properties, widely used in water treatment and cosmetics. this compound’s simpler structure likely limits its biocidal utility but enhances stability for synthetic applications .

This compound vs. 5-Methyl-4-methylene-1,2-dioxolan-3-one

- Structural Differences: The dioxolane derivative contains two oxygen atoms in the ring, increasing polarity and oxidative stability.

- Functional Implications: Dioxolane derivatives are explored in biodegradable polymer synthesis due to their ring-opening reactivity. this compound’s saturated ring may favor use in non-polymeric applications, such as solvent systems or flavoring agents .

This compound vs. Thiazolidinone Derivatives

- Structural Differences: Thiazolidinones incorporate nitrogen and sulfur, with aromatic substituents enhancing planarity and π-π interactions. The oxolane derivative lacks aromaticity and heteroatom diversity.

- Functional Implications: Thiazolidinones are prominent in drug discovery (e.g., antidiabetic and antimicrobial agents) due to their ability to interact with biological targets. this compound’s lack of nitrogen may limit pharmaceutical relevance but simplify synthetic pathways .

Biological Activity

5-Ethyloxolan-3-one, a cyclic compound, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, anticancer, and other pharmacological effects. The discussion is supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure with an ethyl substituent at the 5-position. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives highlighted the effectiveness of oxolane-based compounds against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 64 µg/mL | |

| This compound | Escherichia coli | 128 µg/mL | |

| Compound X | Pseudomonas aeruginosa | 512 µg/mL |

The study revealed that this compound and its derivatives demonstrated potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The MIC values suggest that these compounds could serve as potential therapeutic agents in treating infections caused by resistant strains.

Antifungal Activity

In addition to antibacterial properties, related compounds have shown promising antifungal activity. For instance, a comparative study indicated that several oxolane derivatives outperformed standard antifungal agents such as ketoconazole.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 128 µg/mL | |

| Compound Y | Aspergillus niger | 256 µg/mL |

These findings support the potential use of this compound in antifungal therapies, particularly against common pathogens like Candida albicans.

Anticancer Properties

The anticancer potential of compounds containing the oxolane moiety has also been explored. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.

Case Study: Inhibition of Cancer Cell Lines

A recent investigation into the effects of oxolane derivatives on human cancer cell lines demonstrated significant cytotoxicity. The study reported IC50 values indicating effective inhibition of cell growth in several cancer types.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15 µM | |

| HCT116 (Colorectal) | 10 µM | |

| MCF7 (Breast Cancer) | 20 µM |

These results highlight the potential of this compound as a lead compound for developing new anticancer therapies.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.